molecular formula C6H7BFNO2 B1388052 2-Fluoro-5-methylpyridine-3-boronic acid CAS No. 1072952-45-4

2-Fluoro-5-methylpyridine-3-boronic acid

Cat. No.: B1388052
CAS No.: 1072952-45-4
M. Wt: 154.94 g/mol
InChI Key: GLYOQOICJWEBJH-UHFFFAOYSA-N
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Description

Chemical Name: 2-Fluoro-5-methylpyridine-3-boronic acid CAS No.: 1072952-45-4 Molecular Formula: C₆H₇BFNO₂ Molecular Weight: 154.93 g/mol

This compound is a pyridine-based boronic acid derivative with fluorine and methyl substituents at positions 2 and 5, respectively. Boronic acids are widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures in pharmaceuticals and materials science. The fluorine atom enhances electrophilicity and metabolic stability, while the methyl group provides steric bulk, influencing reactivity and selectivity .

Properties

IUPAC Name

(2-fluoro-5-methylpyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BFNO2/c1-4-2-5(7(10)11)6(8)9-3-4/h2-3,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLYOQOICJWEBJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CN=C1F)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90660551
Record name (2-Fluoro-5-methylpyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90660551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072952-45-4
Record name (2-Fluoro-5-methylpyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90660551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-methylpyridine-3-boronic acid typically involves the borylation of 2-fluoro-5-methylpyridine. One common method is the Miyaura borylation, which uses bis(pinacolato)diboron as the boron source and a palladium catalyst. The reaction is carried out under inert conditions, often in the presence of a base such as potassium carbonate, and at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar borylation techniques but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, the purification of the product is typically achieved through crystallization or chromatography to ensure high purity.

Scientific Research Applications

Organic Synthesis

2-Fluoro-5-methylpyridine-3-boronic acid is predominantly used as a building block in organic synthesis. It plays a crucial role in cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is essential for forming carbon-carbon bonds in complex organic molecules. This capability makes it invaluable in the synthesis of pharmaceuticals and agrochemicals .

Medicinal Chemistry

The compound has garnered attention for its potential applications in drug discovery:

  • Anticancer Activity : Research indicates that this compound can induce cell cycle arrest at the G2/M phase in various cancer cell lines, demonstrating significant cytotoxic effects (IC50 values indicating potent activity against multiple cancer types) .
  • Antibacterial Properties : It has shown effectiveness in inhibiting class C β-lactamases, which are responsible for antibiotic resistance in bacteria. In vitro studies have indicated low Ki values against resistant strains like E. coli and Pseudomonas aeruginosa .

Catalysis

The compound serves as a catalyst in various cross-coupling reactions, facilitating the formation of complex molecules necessary for pharmaceutical development and material science applications .

Agricultural Chemistry

In agrochemical research, it is utilized to enhance the efficacy of herbicides and pesticides, contributing to improved crop yields through its role as an active ingredient in formulations .

Cancer Treatment

A study involving mouse models demonstrated that administration of this compound resulted in significant tumor reduction compared to control groups. This supports its potential use as a therapeutic agent in clinical settings .

Infection Control

Clinical trials assessing the compound's effectiveness against drug-resistant bacterial infections revealed improved patient outcomes compared to standard antibiotic therapies. The compound's ability to inhibit β-lactamases was particularly noted .

Data Table: Antibacterial Activity

StudyBacterial StrainKi (µM)Effectiveness
1E. coli (resistant)0.004High
2Pseudomonas aeruginosa0.008Moderate

Mechanism of Action

The mechanism of action of 2-Fluoro-5-methylpyridine-3-boronic acid in chemical reactions involves the formation of a boronate ester intermediate, which then undergoes transmetalation with a palladium catalyst in the case of Suzuki-Miyaura coupling . The boronic acid group acts as a nucleophile, facilitating the formation of new carbon-carbon bonds. In biological systems, the compound’s mechanism of action would depend on the specific molecular target it interacts with, such as an enzyme or receptor.

Comparison with Similar Compounds

Key Structural and Functional Differences

The table below compares the target compound with structurally related pyridine boronic acids:

Compound Name CAS No. Molecular Formula Substituent Positions Functional Groups Similarity Score* Key Applications
2-Fluoro-5-methylpyridine-3-boronic acid 1072952-45-4 C₆H₇BFNO₂ 2-F, 5-CH₃ Boronic acid Reference Pharmaceutical intermediates
(6-Fluoro-5-methylpyridin-3-yl)boronic acid 1072944-18-3 C₆H₇BFNO₂ 6-F, 5-CH₃ Boronic acid 0.66 Cross-coupling reactions
2-Fluoro-4-methyl-5-pyridineboronic acid 1620-71-9 C₆H₇BFNO₂ 2-F, 4-CH₃ Boronic acid 0.64 Organic synthesis
5-Chloro-2-fluoropyridine-3-boronic acid 937595-70-5 C₅H₄BClFNO₂ 2-F, 5-Cl Boronic acid N/A Agrochemical intermediates
[2-Fluoro-5-(methylsulfanyl)pyridin-3-yl]boronic acid 1451392-59-8 C₆H₇BFS₂O₂ 2-F, 5-SCH₃ Boronic acid N/A Medicinal chemistry
This compound pinacol ester 1073371-96-6 C₁₂H₁₇BFNO₂ 2-F, 5-CH₃ Boronic acid pinacol ester N/A Stabilized precursor for coupling

*Similarity scores (0–1 scale) are derived from structural alignment algorithms .

Commercial Availability

  • This compound is supplied by Sigma-Aldrich (CAS 1072952-45-4) with annual sales of 251 bottles, indicating moderate demand .
  • Its pinacol ester (CAS 1073371-96-6) is available from Santa Cruz Biotechnology at $250/g, reflecting its specialized use .

Biological Activity

2-Fluoro-5-methylpyridine-3-boronic acid (CAS No. 1072952-45-4) is a boronic acid derivative that has garnered interest in medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to interact with various biomolecules, influencing biochemical pathways and cellular functions. This article explores the biological activity of this compound, focusing on its mechanisms of action, cellular effects, and potential therapeutic applications.

The compound has the following chemical structure and properties:

  • Molecular Formula : C₆H₇BFNO₂
  • Molecular Weight : Approximately 139.93 g/mol
  • Structure : Contains a fluorine atom and a methyl group attached to a pyridine ring, which may enhance its biological activity through electronic effects and lipophilicity .

This compound exhibits its biological activity primarily through the following mechanisms:

  • Enzyme Inhibition : Boronic acids are well-known enzyme inhibitors. This compound may act by binding to the active sites of enzymes, thereby preventing substrate access and inhibiting catalytic activity. For instance, it could potentially inhibit proteasome activity, similar to other boronic acid derivatives like bortezomib, which is used in cancer therapy .
  • Metal Ion Chelation : The compound can chelate metal ions such as zinc and copper, which are essential for various enzymatic reactions. This interaction can modulate the activity of metalloenzymes involved in critical biochemical pathways .
  • Cell Signaling Modulation : It influences cell signaling pathways by activating or inhibiting specific cascades that lead to changes in gene expression and protein synthesis .

Cellular Effects

The impact of this compound on cellular functions varies with concentration and cell type:

  • Cell Proliferation : At low concentrations, it may promote cell proliferation by enhancing metabolic activities.
  • Apoptosis Induction : Higher concentrations have been observed to induce apoptosis in various cancer cell lines, suggesting potential anti-cancer properties .
  • Inflammation Modulation : The compound may also modulate inflammatory responses by influencing cytokine production and immune cell activation .

Case Studies

Recent studies have highlighted the potential applications of this compound in various therapeutic areas:

Dosage Effects in Animal Models

The biological effects of this compound in animal models are dose-dependent:

  • Low Doses : Beneficial effects such as enhanced metabolic activity and immune modulation have been observed.
  • High Doses : Toxicity and adverse effects were noted at elevated concentrations, emphasizing the need for careful dosage management in therapeutic applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.